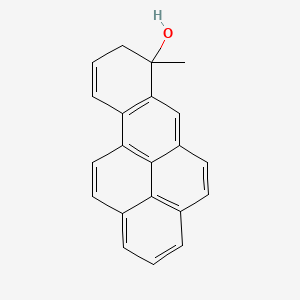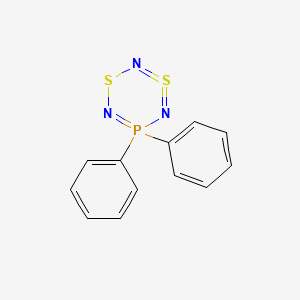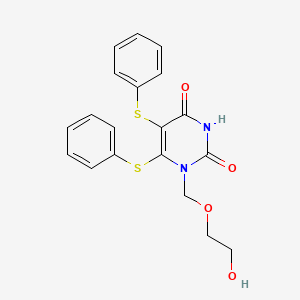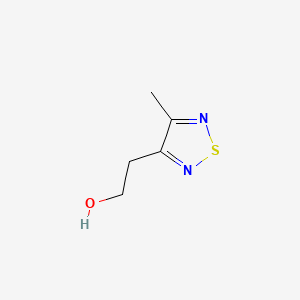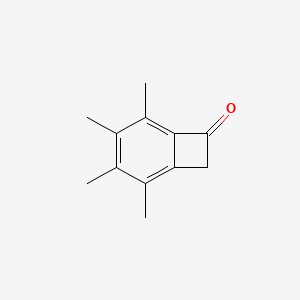
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- is a complex organic compound that belongs to the class of triazoloacridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to an acridinone moiety, which is further substituted with an imidazoacridinone group.
Méthodes De Préparation
The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the acridinone and imidazoacridinone groups. The synthetic route typically starts with the preparation of the triazole intermediate, followed by cyclization reactions to form the acridinone and imidazoacridinone structures. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or acridinone rings, using reagents like alkyl halides or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of simpler products.
Applications De Recherche Scientifique
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: Due to its potential therapeutic effects, it is investigated for use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole and acridinone moieties can bind to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- include other triazoloacridinones and imidazoacridinones. These compounds share similar structural features but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological effects.
Propriétés
Numéro CAS |
166756-63-4 |
|---|---|
Formule moléculaire |
C34H30N8O2 |
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
10-[3-[methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C34H30N8O2/c1-40(18-6-16-35-23-12-14-25-31-29(23)33(43)21-8-2-4-10-27(21)41(31)20-37-25)19-7-17-36-24-13-15-26-32-30(24)34(44)22-9-3-5-11-28(22)42(32)39-38-26/h2-5,8-15,20,35-36H,6-7,16-19H2,1H3 |
Clé InChI |
FGWARXSCGJFBCM-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCNC1=C2C3=C(C=C1)N=CN3C4=CC=CC=C4C2=O)CCCNC5=C6C7=C(C=C5)N=NN7C8=CC=CC=C8C6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


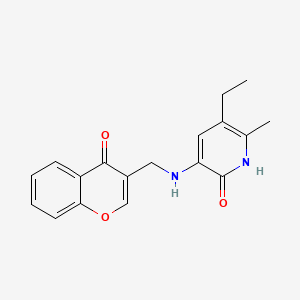
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)
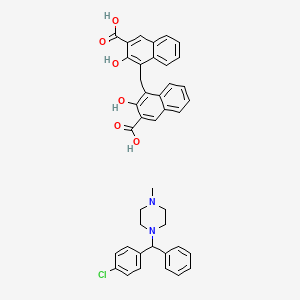


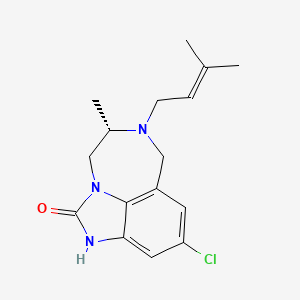
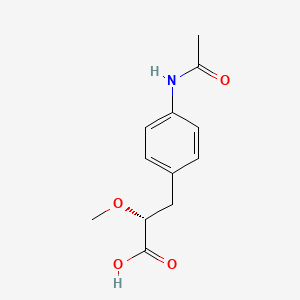
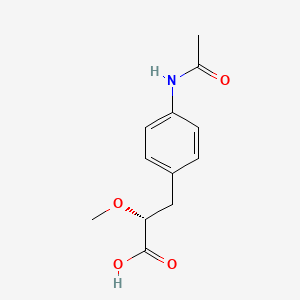
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
